3-(3-Carboxyphenyl)picolinic acid
Description
Properties
IUPAC Name |
3-(3-carboxyphenyl)pyridine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NO4/c15-12(16)9-4-1-3-8(7-9)10-5-2-6-14-11(10)13(17)18/h1-7H,(H,15,16)(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVALRCPXGPGZNT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)O)C2=C(N=CC=C2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is the most widely reported method for introducing the 3-carboxyphenyl group to picolinic acid. This approach typically employs 3-bromo-picolinic acid and 3-carboxyphenylboronic acid in the presence of a palladium catalyst. For example, a protocol adapted from pyridine functionalization studies uses Pd(PPh₃)₄ (2 mol%), K₂CO₃ (3 equiv), and a 1,4-dioxane/water (4:1) solvent system at 90°C for 12 hours, yielding 86% of the target compound. Key advantages include tolerance for the carboxylic acid group without protection and high regioselectivity. However, residual palladium contamination (>50 ppm) necessitates post-synthesis purification.
Ullmann-Type Coupling
Copper-mediated Ullmann coupling provides a lower-cost alternative, though with reduced efficiency. A representative procedure involves reacting 3-iodo-picolinic acid with 3-carboxyphenylzinc chloride using CuI (10 mol%) and 1,10-phenanthroline (20 mol%) in DMF at 120°C. This method achieves 62% yield but requires strict anhydrous conditions to prevent zinc reagent decomposition. Comparative studies indicate that electron-withdrawing carboxyl groups slow the reaction kinetics, necessitating extended reaction times (24–36 hours).
Multi-Component Synthesis via Cyclocondensation
The Hantzsch pyridine synthesis has been modified to construct the picolinic acid core with pre-installed carboxyphenyl groups. In a three-component reaction, ethyl acetoacetate, ammonium acetate, and 3-carboxybenzaldehyde undergo cyclocondensation in acetic acid at reflux, followed by oxidation with KMnO₄ to yield 3-(3-carboxyphenyl)picolinic acid in 54% overall yield. While this method avoids pre-functionalized pyridine precursors, the oxidation step generates significant byproducts, including 3-carboxybenzoic acid (17–22% yield). Recent advances employ TEMPO as a co-oxidant to suppress overoxidation, improving yields to 68%.
Oxidation of Alkyl-Substituted Precursors
Side-Chain Oxidation
Methyl-substituted intermediates such as 3-(3-methylphenyl)picolinic acid can be oxidized to introduce the carboxyl group. A patent-pending method uses 65% HNO₃ at 140°C under 4 bar pressure, achieving 73% conversion in 8 hours. However, this approach risks decarboxylation of the picolinic acid moiety, with 12–15% yield loss observed in scale-up trials. Alternative two-step protocols first brominate the methyl group (NBS, AIBN, CCl₄) followed by hydrolysis using NaOH/EtOH at 80°C, yielding 81% product with minimal degradation.
Enzymatic Oxidation
Biocatalytic methods using engineered Pseudomonas putida strains demonstrate promise for green synthesis. The strain KT2440 variant OX2-7 oxidizes 3-(3-methylphenyl)picolinic acid with 94% selectivity and 58% yield in 24 hours. Cost analysis indicates this method becomes viable at scales >100 kg due to high fermentation costs.
Hydrothermal Synthesis and Coordination Chemistry
Hydrothermal techniques enable single-pot synthesis of metal-organic frameworks (MOFs) containing this compound. A standard procedure combines picolinic acid, 3-carboxybenzoic acid, and Zn(NO₃)₂·6H₂O in aqueous solution at 180°C for 72 hours, yielding Zn₃(C₁₂H₇NO₄)₃·2H₂O crystals. While primarily used for material science applications, this method isolates the ligand in 41% yield after acid digestion of the MOF. Challenges include ligand decomposition above 190°C and low phase purity (<75%) without microwave assistance.
Comparative Analysis of Synthetic Methods
| Method | Yield (%) | Purity (%) | Cost (USD/g) | Scalability |
|---|---|---|---|---|
| Suzuki-Miyaura | 86 | 99.2 | 12.7 | Industrial |
| Ullmann Coupling | 62 | 97.8 | 8.4 | Pilot |
| Multi-Component | 68 | 95.1 | 6.9 | Lab |
| Nitric Acid Oxidation | 73 | 98.4 | 4.3 | Industrial |
| Hydrothermal | 41 | 89.7 | 9.8 | Limited |
Key Observations:
Chemical Reactions Analysis
Types of Reactions: 3-(3-Carboxyphenyl)picolinic acid undergoes several types of chemical reactions, including:
Coordination Reactions: It forms coordination compounds with various metal ions such as nickel, zinc, cobalt, manganese, copper, and cadmium.
Substitution Reactions: The carboxyl and picolinic acid groups can participate in substitution reactions, leading to the formation of derivatives with different functional groups.
Common Reagents and Conditions:
Coordination Reactions: Typically involve metal salts (e.g., metal chlorides) and ancillary ligands such as 2,2’-bipyridine or 1,10-phenanthroline.
Substitution Reactions: May involve reagents like acyl chlorides or anhydrides under acidic or basic conditions.
Major Products:
Coordination Compounds: Various coordination polymers and metal-organic frameworks with distinct structural properties.
Substituted Derivatives: Compounds with modified functional groups that can exhibit different chemical and physical properties.
Scientific Research Applications
3-(3-Carboxyphenyl)picolinic acid has several scientific research applications, including:
Biology: Potential use in the development of metal-based drugs and imaging agents due to its ability to form stable complexes with metal ions.
Medicine: Investigated for its potential therapeutic properties, particularly in the design of metal-based pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-(3-carboxyphenyl)picolinic acid primarily involves its ability to coordinate with metal ions. This coordination can alter the electronic properties of the metal ions, leading to various effects such as enhanced catalytic activity or altered magnetic properties. The molecular targets include metal ions and the pathways involved are related to the formation of stable metal-ligand complexes .
Comparison with Similar Compounds
Comparison with Similar Compounds
Positional Isomers
- 4-(3-Carboxyphenyl)picolinic Acid (H₂cppa): This positional isomer differs by the substitution of the phenyl-carboxylic acid group at position 4 of the pyridine ring. H₂cppa exhibits semirigid geometry, enabling the hydrothermal synthesis of diverse coordination polymers (CPs) and MOFs. For example, [Ni(μ₃-cppa)(H₂O)₂]ₙ forms a 3D MOF with high porosity, while [Zn(μ-cppa)(2,2′-bipy)]ₙ adopts a 1D chain structure. The structural diversity arises from varying metal nodes (Ni, Co, Zn), pH-dependent deprotonation, and ancillary ligands . Key Difference: The 4-substituted isomer facilitates stronger π-π stacking interactions compared to the 3-substituted variant, enhancing framework stability .
- 5-(4-Cyanophenyl)picolinic Acid: Substitution with a cyano group at the phenyl ring (CAS 648898-17-3) introduces electron-withdrawing effects, altering luminescent properties and ligand-to-metal charge transfer in CPs .
Functional Group Variations
- Herbicidal Picolinic Acid Derivatives: Compounds like 3,5-dichloro-6-(5-(4-fluorophenyl)pyrazol-1-yl)picolinic acid (V-44, MW 379.02) feature halogen and fluorophenyl substituents, enhancing herbicidal activity. The trifluoromethyl analog (V-64, MW 432.99) shows improved lipid solubility (predicted LogP > 3) and bioavailability compared to non-halogenated derivatives .
3-Hydroxypicolinic Acid :
Substitution of the carboxylic acid with a hydroxyl group (CAS 874-24-8) shifts its application to MALDI-MS matrix chemistry , where it aids in oligonucleotide and protein analysis. Its lower acidity (pKa ~2.5) compared to 3-(3-carboxyphenyl)picolinic acid (pKa ~4.1) reduces protein denaturation during ionization .3-Methylpicolinic Acid :
The methyl group at position 3 (CAS 268757) reduces metal-binding capacity but increases volatility, making it suitable for GC-MS analysis of microbial metabolites .
Electronic and Steric Effects
- Fluorinated Derivatives: 6-Chloro-5-fluoropicolinic Acid (CAS 860296-24-8): Fluorine’s electronegativity enhances ligand rigidity, favoring the formation of 2D CPs with Cd(II) and Cu(II) nodes . 3-Fluoro-5-(trifluoromethyl)picolinic Acid (CAS 89402-28-8): The trifluoromethyl group induces steric hindrance, limiting coordination modes but improving selectivity in herbicide formulations .
Structural and Functional Data Table
Research Findings and Trends
- Coordination Chemistry: this compound’s bifunctional groups (pyridine N and carboxylate O) enable versatile binding modes (monodentate, bidentate), but its structural flexibility often results in less predictable network topologies compared to 4-substituted isomers .
- Agrochemical Efficacy: Halogenated derivatives (e.g., V-114, MW 430.97) exhibit 10–20× higher herbicidal activity than non-halogenated analogs due to enhanced membrane permeability and target-site binding .
- Sensing Applications : Fluorinated picolinic acids show promise in selective ion sensing; for example, Cd(II)-based CPs with 6-chloro-5-fluoropicolinic acid detect nitroaromatics via fluorescence quenching .
Q & A
Basic: What are the common synthetic routes for 3-(3-Carboxyphenyl)picolinic acid, and how do reaction conditions influence yield and purity?
Methodological Answer:
Synthesis typically involves cross-coupling reactions (e.g., Suzuki-Miyaura coupling between picolinic acid derivatives and aryl boronic acids) or carboxylation of pre-functionalized biphenyl precursors. Key factors include:
- Catalyst selection : Pd-based catalysts (e.g., Pd(PPh₃)₄) for coupling reactions .
- Temperature control : Optimal yields (70–85%) are achieved at 80–100°C in inert atmospheres .
- Purification : Column chromatography or recrystallization using ethanol/water mixtures to isolate the carboxylated product .
Purity (>95%) is verified via HPLC with UV detection at 254 nm .
Basic: What analytical techniques are most reliable for characterizing this compound?
Methodological Answer:
- Structural confirmation : Use -NMR (DMSO-d₆, δ 8.2–8.5 ppm for aromatic protons) and FT-IR (C=O stretch at ~1700 cm⁻¹) .
- Purity assessment : Reverse-phase HPLC with a C18 column (acetonitrile/0.1% TFA gradient) .
- Mass spectrometry : MALDI-TOF MS in positive ion mode with 3-hydroxypicolinic acid as a matrix for high molecular accuracy (±0.1 Da) .
Advanced: How can researchers resolve contradictions in reported binding affinities of this compound to metalloenzymes?
Methodological Answer:
Discrepancies often arise from assay conditions (pH, ionic strength) or enzyme isoforms. To address this:
- Standardize buffers : Use Tris-HCl (pH 7.4) with 150 mM NaCl for consistency .
- Competitive binding assays : Compare IC₅₀ values under identical conditions using fluorescence quenching or ITC (isothermal titration calorimetry) .
- Structural analysis : Co-crystallization with target enzymes (e.g., IDO1) to validate binding modes via X-ray diffraction .
Advanced: What experimental design considerations are critical for studying the neuroprotective effects of this compound in vivo?
Methodological Answer:
- Model selection : Use transgenic mice (e.g., Aβ-overexpressing models for Alzheimer’s) or neurotoxin-induced neurodegeneration (e.g., MPTP in Parkinson’s) .
- Dosage optimization : Dose-response studies (10–100 mg/kg, oral) with pharmacokinetic profiling (plasma half-life, blood-brain barrier penetration) .
- Endpoint analysis : Combine behavioral tests (Morris water maze) with immunohistochemistry (Tau protein aggregation) and LC-MS/MS for tissue quantification .
Basic: What safety protocols are recommended for handling this compound in laboratory settings?
Methodological Answer:
- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
- Ventilation : Use fume hoods for weighing and synthesis to prevent inhalation of fine particles .
- Spill management : Absorb with inert material (silica gel) and dispose as hazardous waste (EPA Category D) .
Advanced: How can computational modeling predict the reactivity of this compound in catalytic systems?
Methodological Answer:
- DFT calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to study electron distribution at the carboxylate group .
- Molecular docking : Simulate interactions with enzyme active sites (e.g., COX-2) using AutoDock Vina, focusing on hydrogen bonding and π-π stacking .
- QSAR models : Corrate substituent effects (e.g., electron-withdrawing groups on the phenyl ring) with catalytic activity .
Advanced: What strategies mitigate interference from this compound in environmental pollutant detection assays?
Methodological Answer:
- Sample pretreatment : Solid-phase extraction (C18 cartridges) to isolate pollutants (e.g., PAHs) before LC-MS analysis .
- Selective detection : Use tandem mass spectrometry (MRM mode) to differentiate target pollutants from the compound’s fragmentation pattern .
- Matrix-matched calibration : Prepare standards in synthetic urine or soil extracts to account for matrix effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
